molecular formula C12H10ClFOS B13080979 (4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13080979
M. Wt: 256.72 g/mol
InChI Key: VTPZHQVGKVRJDX-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is a fluorinated aromatic compound featuring a central methanol group bridging a phenyl ring and a multifunctional thiophene core. This structure classifies it as a valuable synthetic intermediate in organic and medicinal chemistry research. The presence of both chloro and fluoro substituents on the thiophene ring, as seen in similar compounds like (4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanol , enhances its potential as a building block for creating more complex molecules. Compounds of this type are frequently explored in the development of pharmaceutical candidates and advanced materials, given the pharmacological relevance of the thiophene scaffold and the ability of halogen atoms to fine-tune electronic properties and binding affinity. Based on the handling of analogous research chemicals , this product is recommended to be stored in a cool place, potentially at 4-8°C, and may require cold-chain shipping. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation, including the Certificate of Analysis and Safety Data Sheet, for precise data on purity, handling, and safety protocols prior to use.

Properties

Molecular Formula

C12H10ClFOS

Molecular Weight

256.72 g/mol

IUPAC Name

(4-chloro-3-fluoro-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C12H10ClFOS/c1-7-9(13)10(14)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3

InChI Key

VTPZHQVGKVRJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-3-fluoro-5-methylthiophene Precursors

  • Halogenation and Methylation: The thiophene ring is selectively halogenated using reagents such as N-chlorosuccinimide (NCS) for chlorine and electrophilic fluorination agents for fluorine introduction. Methylation at position 5 can be achieved via methyl iodide or other methylating agents under basic conditions.

  • Catalytic and Oxidative Methods: Copper-catalyzed halogenation in the presence of hydrochloric acid and oxygen has been reported for similar chlorination reactions on methyl-substituted phenols, which can be adapted for thiophene derivatives to achieve high yields and purity (up to 97% yield and 98.5% purity).

Coupling with Phenyl Group

  • The phenyl group is introduced either before or after the reduction step, often via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) depending on the synthetic route.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation (chlorination) CuCl2, HCl, O2, 80°C, dichloroethane solvent 92-97 High selectivity for 4-chloro position
2 Fluorination Selectfluor or electrophilic fluorinating agent 80-90 Controlled fluorination at 3-position
3 Methylation Methyl iodide, base (e.g., K2CO3), DMF solvent 85-90 Introduction of 5-methyl group
4 Formylation n-BuLi lithiation, DMF quench, -78°C to 0°C 75-85 Formation of 2-formyl intermediate
5 Reduction NaBH4 or LiAlH4, ethanol or THF solvent, 0-25°C 80-95 Conversion to (phenyl)methanol
6 Coupling Pd/C catalysis or nucleophilic substitution 70-85 Attachment of phenyl group

Research Findings and Optimization

  • Yield Optimization: The use of copper salts as catalysts in halogenation steps significantly improves yield and selectivity, with oxygen as the oxidant and hydrochloric acid to maintain acidity.

  • Regioselectivity: Careful control of temperature and reagent stoichiometry is critical to avoid poly-substitution or unwanted side reactions, especially in halogenation steps.

  • Reduction Step: Sodium borohydride is preferred for its mildness and selectivity, minimizing over-reduction or decomposition of sensitive substituents.

  • Coupling Efficiency: Palladium-catalyzed cross-coupling methods provide robust routes for attaching the phenyl group, with ligand choice (e.g., xantphos) influencing reaction rates and yields.

Comparative Data of Related Compounds

Compound Key Substituents Preparation Notes Typical Yield (%)
(3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol Cl at 3, MeS at 5, phenylmethanol Reduction of aldehyde intermediate with NaBH4 80-90
(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol F at 3, MeS at 5, methoxyphenyl Multi-step synthesis including fluorination and Pd-catalyzed coupling 70-85
(4-Chloro-5-fluoro-2-(trifluoromethyl)phenyl)methanol Cl at 4, F at 5, CF3 at 2 Commercially available; synthesized via halogenation and trifluoromethylation 85-95

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with cellular membranes, affecting cell signaling and function .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The chloro and fluoro groups in the target compound enhance polarity and oxidative stability compared to non-halogenated analogues. The trifluoromethoxy group in provides greater electronegativity but lower steric hindrance.
  • Core Heterocycle : Thiophene (target) vs. furan or thiazole alters aromaticity and electronic delocalization, impacting UV-Vis absorption profiles.
  • Functional Groups: The primary alcohol in the target compound contrasts with cationic thiazole or aminoethanol , affecting hydrogen-bonding capacity and solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound (3-Chloro-4-(trifluoromethoxy)phenyl)methanol 2-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-2-furanyl)methylamino ethanol
Molecular Weight 272.73 g/mol 228.58 g/mol 319.71 g/mol
LogP* (Predicted) ~2.8 (moderate lipophilicity) ~3.1 (higher due to CF₃O) ~2.5 (polar aminoethanol side chain)
Solubility Low in water; soluble in DMSO, ethanol Low in water; soluble in acetone Moderate in water due to aminoethanol
Melting Point Not reported 120–125°C (estimated) 85–90°C (estimated)

Notes:

  • Trifluoromethoxy-containing compounds exhibit higher thermal stability due to strong C-F bonds.

Spectroscopic Characteristics

The spectrophotometric methods described for phenylephrine hydrochloride highlight the role of chromophores in UV-Vis analysis. While the target compound lacks an aromatic amine for diazo coupling, its conjugated thiophene-phenyl system likely absorbs in the UV range (250–300 nm). Key differences from analogues:

  • Thiazole Derivatives : Absorb at longer wavelengths (280–320 nm) due to extended conjugation.
  • Aminoethanol Analogues : Polar functional groups may shift absorbance maxima and affect molar absorptivity.

Biological Activity

The compound (4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and drug development. This compound features a thiophene ring with various substituents, including chlorine and fluorine, which are known to enhance biological activity through improved lipophilicity and metabolic stability.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{OC C 6}H_{5})C_{5}H_{3}ClFCS}

This structure indicates the presence of both thiophene and phenolic moieties, which may contribute to its biological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : There are indications that such compounds may modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on various cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

In recent studies, the biological activity of this compound has been explored through various in vitro assays:

  • Antimicrobial Testing :
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, particularly against S. aureus.
    • The results indicated that the presence of halogen substituents enhances the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy.
  • Cytotoxicity Assays :
    • In vitro testing on cancer cell lines showed that the compound exhibits dose-dependent cytotoxicity.
    • The mechanism of action appears to involve apoptosis induction in cancer cells, suggesting its potential as an anticancer therapeutic agent.
  • Inflammation Modulation :
    • Research indicated that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
    • This effect was particularly noted in models of acute inflammation where the compound reduced swelling and pain.

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